C29H23BrN2O5
Description
Significance of Pyrimidinone Scaffolds in Chemical Biology and Medicinal Chemistry
Pyrimidinone scaffolds are a cornerstone in the fields of chemical biology and medicinal chemistry due to their diverse and significant biological activities. nih.govsrce.hr These heterocyclic compounds, which are integral components of nucleobases like cytosine, uracil, and thymine, mimic the building blocks of DNA and RNA, allowing them to interact with biological targets. nih.govresearchgate.net This inherent characteristic has led to the development of a wide array of pyrimidinone derivatives with therapeutic potential.
The versatility of the pyrimidinone core allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacological profiles. nih.gov Researchers have successfully developed pyrimidinone-based compounds with a broad spectrum of activities, including:
Anticancer: Pyrimidinone derivatives have shown promise as anticancer agents by targeting various mechanisms involved in cancer progression. nih.govekb.eg
Antiviral: The structural similarity to nucleobases makes them effective candidates for antiviral drugs, particularly against HIV. mdpi.comarabjchem.org
Antimicrobial: Many derivatives exhibit potent antibacterial and antifungal properties. nih.govnih.gov
Anti-inflammatory: Certain pyrimidinone compounds have demonstrated significant anti-inflammatory effects. nih.gov
Bone Anabolic Agents: Recent studies have highlighted their potential in promoting bone growth. nih.gov
The ability to serve as a versatile scaffold for creating diverse molecular architectures solidifies the importance of pyrimidinone derivatives in the ongoing quest for new and effective therapeutic agents. nih.gov
Overview of Research Landscape for N,N'-Dibenzoyl Pyrimidin-2-one Derivatives
Within the broader family of pyrimidinones, N,N'-dibenzoyl pyrimidin-2-one derivatives represent a specific subclass that has been a subject of synthetic chemistry research. A notable advancement in the synthesis of these compounds involves the use of microwave-assisted organic synthesis. e-journals.in This "green chemistry" approach offers several advantages over traditional methods, including significantly reduced reaction times, higher yields, operational simplicity, and the avoidance of hazardous organic solvents. e-journals.in
A key synthetic route to this class of compounds is a three-component Biginelli reaction. e-journals.in In a 2018 study published in Chemical Science Transactions, researchers detailed an environmentally benign protocol for synthesizing a series of N,N'-dibenzoyl pyrimidin-2-one derivatives. e-journals.in This one-pot cyclocondensation reaction involves an aromatic aldehyde, a β-dicarbonyl compound, and N,N'-dibenzoyl urea (B33335), subjected to microwave irradiation. e-journals.in The study demonstrated the efficiency of this method by synthesizing a library of these derivatives with varying substituents. e-journals.in
The research in this area has largely focused on the development of efficient and environmentally friendly synthetic methodologies. e-journals.in While the synthesis of these N,N'-dibenzoyl derivatives has been established, the comprehensive biological evaluation of this specific subclass remains a less explored area in the published literature.
Specific Academic Relevance of C29H23BrN2O5
The chemical compound with the molecular formula this compound is an example of an N,N'-dibenzoyl pyrimidin-2-one derivative that has been synthesized and characterized in an academic setting. e-journals.in Its relevance in the academic literature stems from its inclusion in a study focused on showcasing a novel, efficient, and environmentally friendly synthesis protocol. e-journals.in
The synthesis of this compound was achieved through a microwave-assisted three-component Biginelli reaction. e-journals.in The specific reactants used to form this compound were not explicitly detailed in the summary of the research, but it is one of several derivatives created to demonstrate the versatility of the synthetic method. e-journals.in
The primary academic contribution of the research featuring this compound lies in the field of synthetic organic chemistry, particularly in the advancement of green chemistry techniques. e-journals.in The study provides the following characterization data for this specific compound:
| Property | Value |
| Molecular Formula | This compound |
| Molecular Weight | 558 g/mol |
| IR (KBr, ν cm⁻¹) | 1164 (C-O), 1249 (C-N), 1503 (C=C), 1663 (C=O), 2831 (C-H, Aliphatic), 3029 (C-H, Aromatic) |
| ¹H NMR (δ ppm) | 2.26 (s, 3H, CH₃), 4.62 (d, 2H, CH₂), 5.21 (m, 2H, =CH₂), 6.02 (m, 1H, =CH), 6.15 (s, 1H, Ar-H), 7.27 (m, 2H, Ar-H), 7.54-7.62 (m, 6H, Ar-H), 7.75-7.85 (m, 6H, Ar-H) |
| ESI-MS | 558 (M⁺) |
| Table based on data from Chemical Science Transactions, 2019, 8(2), 261-267. e-journals.in |
At present, there is no readily available academic research detailing any specific biological activity or further application of this compound beyond its synthesis and characterization. e-journals.in Its significance is therefore currently confined to its role as a proof-of-concept molecule in the development of synthetic methodologies.
Structure
3D Structure
Properties
Molecular Formula |
C29H23BrN2O5 |
|---|---|
Molecular Weight |
559.4 g/mol |
IUPAC Name |
3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-naphthalen-1-yl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C29H23BrN2O5/c1-2-36-23-16-18(15-21(30)26(23)33)25-24-27(37-32(25)19-11-4-3-5-12-19)29(35)31(28(24)34)22-14-8-10-17-9-6-7-13-20(17)22/h3-16,24-25,27,33H,2H2,1H3 |
InChI Key |
PQLZDCCKGXSGDY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC5=CC=CC=C54)ON2C6=CC=CC=C6)Br)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Route Optimization for C29h23brn2o5
Traditional Synthetic Approaches to N,N'-Dibenzoyl Pyrimidin-2-ones
The foundational method for producing dihydropyrimidin-2-ones is the Biginelli reaction, first reported in 1893. e-journals.in This one-pot cyclocondensation traditionally involves the reaction of a β-dicarbonyl compound, an aldehyde, and urea (B33335) under strong acidic conditions. e-journals.in However, these classical approaches often suffer from several drawbacks, including low yields (typically 20-50%), long reaction times, harsh reaction conditions, and the use of stoichiometric amounts of catalysts, which can lead to environmental pollution and difficult product isolation. e-journals.in To synthesize N,N'-dibenzoyl derivatives specifically, modifications to the standard urea component are necessary, further complicating the process and often requiring multi-step procedures that are not always efficient. nih.gov Over the years, numerous improvements have been attempted using new reagents and catalysts to enhance yield and simplify the methodology. e-journals.in
Microwave-Assisted Three-Component Biginelli Reaction for C29H23BrN2O5 Synthesis
A significant leap forward in the synthesis of DHPMs, including this compound, has been the application of microwave irradiation. e-journals.in This technique aligns with the principles of green chemistry and offers a rapid, efficient, and environmentally benign alternative to conventional heating. eurekaselect.com
The microwave-assisted synthesis of N,N'-dibenzoyl pyrimidin-2-one derivatives like this compound is achieved through a one-pot, three-component Biginelli reaction. e-journals.in This method has been shown to proceed efficiently, often without the need for a solvent or a catalyst, although various catalysts can be used to further promote the reaction. e-journals.injocpr.com
Numerous catalysts have been explored for the microwave-assisted Biginelli reaction, including Lewis acids like FeCl₃, InCl₃, and LaCl₃, as well as solid-supported catalysts such as silica (B1680970) ferric hydrogen sulfate (B86663) and acid-functionalized mesoporous polymers. rasayanjournal.co.ininnovareacademics.inchemrxiv.org For instance, one study on general DHPM synthesis found that using an acid-functionalized mesoporous polymer (6 wt. % loading) at 80°C under microwave power of 50 W resulted in high yields (89-98%) within 10-20 minutes. chemrxiv.org Another approach utilized FeCl₃∙6H₂O/TMSBr in acetonitrile (B52724) at 90°C for 2 hours under microwave irradiation (30 W), also achieving high yields. nih.gov The selection of the catalyst and reaction parameters is crucial for optimizing the synthesis of specific derivatives.
A general procedure for the microwave-assisted synthesis of dihydropyrimidin-2(1H)-ones involves mixing an aldehyde, a β-ketoester, and urea (or a derivative thereof), with a catalytic amount of a substance like silica ferric hydrogen sulfate (5 mol%), and irradiating the mixture in a microwave oven (e.g., at 420W). rasayanjournal.co.in The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is typically isolated by filtration after adding cold water and recrystallized from ethanol. rasayanjournal.co.in
Table 1: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction
| Feature | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours to days (e.g., 12-24 hours) | Minutes (e.g., 5-20 minutes) chemrxiv.org |
| Yield | Low to moderate (e.g., 15-60%) | Good to excellent (e.g., 60-98%) chemrxiv.org |
| Energy Source | Conductive heating (oil bath, etc.) | Direct coupling with molecules |
| Solvent Use | Often requires organic solvents innovareacademics.in | Can be performed solvent-free e-journals.ineurekaselect.com |
The microwave-assisted synthesis of this compound embodies several key principles of green chemistry. eurekaselect.com Microwave-assisted organic synthesis (MAOS) is considered more environmentally friendly than conventional heating due to its energy efficiency and potential to reduce or eliminate solvent use.
Key green aspects include:
Energy Efficiency : Microwaves heat the reaction mixture directly and rapidly, avoiding the need to heat a large-volume oil bath over extended periods.
Reduced Reaction Time : Reactions that take many hours conventionally can often be completed in minutes, significantly lowering energy consumption. benthamdirect.com
Solvent-Free Conditions : Many microwave-assisted Biginelli reactions can be performed under solvent-free conditions, which prevents pollution from volatile organic compounds (VOCs). e-journals.ineurekaselect.com
Use of Recyclable Catalysts : The development of heterogeneous and reusable catalysts, such as silica ferric hydrogen sulfate or polymer-supported acids, reduces chemical waste. rasayanjournal.co.inchemrxiv.org Some catalysts can be recovered and reused multiple times without a significant loss of activity. rasayanjournal.co.inchemrxiv.org
Atom Economy : As a one-pot, three-component reaction, the Biginelli synthesis is inherently atom-economical, incorporating the majority of the atoms from the reactants into the final product. nih.gov
Reaction Conditions and Catalysis
Optimization Strategies for Synthetic Routes of this compound
Continuous efforts are being made to enhance the synthesis of DHPMs, focusing on improving efficiency, yield, and adapting methods for creating diverse analogues.
Optimization of the Biginelli reaction for compounds like this compound involves fine-tuning several parameters. Studies have systematically varied catalysts, catalyst loading, temperature, reactant molar ratios, and microwave power to maximize yield and minimize reaction time. chemrxiv.orgnih.gov
For example, in the synthesis of related DHPMs, it was found that using a 1:1:1.2 molar ratio of aldehyde/ethyl acetoacetate/urea with 6 wt.% of an acid-functionalized polymer catalyst at 80°C and 50W microwave power gave optimal results. chemrxiv.org The reusability of the catalyst is another key aspect of process efficiency; some solid-supported catalysts have been shown to be effective for at least five cycles with only a minor drop in product yield. rasayanjournal.co.inchemrxiv.org The choice of substituents on the aromatic aldehyde can also influence reaction rates, with electron-withdrawing groups often leading to faster reactions than electron-donating groups. rasayanjournal.co.in
Table 2: Catalyst Reusability in a Model Biginelli Reaction
| Catalytic Run | Yield (%) |
|---|---|
| 1st | ~95% |
| 2nd | ~94% |
| 3rd | ~92% |
| 4th | ~90% |
| 5th | ~85% |
Data adapted from a study on a reusable AFMP catalyst for DHPM synthesis. chemrxiv.org
The design of synthetic routes for novel analogues of this compound is being revolutionized by artificial intelligence (AI) and machine learning (ML). chemai.io Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available precursors, has traditionally been a time-consuming task reliant on expert knowledge. chemai.iomit.edu
For a class of compounds like pyrimidin-2-ones, AI can:
Generate Diverse Routes : Propose multiple, feasible synthetic strategies, allowing chemists to choose the most optimal one based on cost, yield, or complexity. chemical.ai
Predict Reaction Outcomes : Assess the likelihood of success for a given reaction, saving time and resources on trial-and-error experimentation. chemai.io
Optimize for Novel Analogues : Aid in the design of new this compound-like molecules by quickly mapping out potential syntheses for structures that have never been made before. chemai.iochemical.ai
This integration of AI promises to dramatically reduce the time required for small molecule discovery and optimize the development of complex chemical entities. chemai.io
Schedule Optimization for Chemical Library Synthesis Including this compound Derivatives
This section details a study focused on developing and implementing a schedule optimization model for the parallel synthesis of a focused library of 120 compounds, which included this compound as a primary target. The synthetic route to the library involved a convergent three-stage process: (A) preparation of a diverse set of amine intermediates, (B) synthesis of various substituted acid chloride intermediates, and (C) a final amide coupling reaction to yield the target compounds, followed by purification.
The primary objective of the optimization was to minimize the "makespan"—the total time elapsed from the start of the first synthetic task to the completion of the final purified compound. The study identified key resources with limited capacity as the main constraints:
4x Parallel Synthesis Reactor Blocks (24 wells each)
2x Automated Parallel Purification Systems (HPLC)
1x Centralized LC-MS for reaction monitoring and final analysis
A mathematical model, specifically a mixed-integer linear programming (MILP) model, was developed to represent the synthesis workflow. The model accounted for the duration of each task (reaction, workup, purification), the precedence of tasks (e.g., a reaction must complete before its workup can begin), and the limited availability of the key resources.
Research Findings
The core of the research involved defining the average duration and variability of each unit operation in the synthesis of the library. These parameters, essential for the scheduling algorithm, were determined through a series of initial trial runs. The data for the specific pathway leading to this compound and its closely related analogs are summarized in Table 1.
Table 1: Standardized Task Durations for the this compound Synthesis Workflow The following interactive table details the mean processing time and standard deviation for each critical step in the synthetic sequence. This data served as a fundamental input for the scheduling optimization algorithm.
| Task ID | Description | Mean Duration (minutes) | Standard Deviation (minutes) | Preceding Task(s) | Required Resource |
|---|---|---|---|---|---|
| A1 | Amine Intermediate Synthesis Setup | 25 | 5 | - | Reactor Block |
| A2 | Amine Intermediate Reaction | 240 | 15 | A1 | Reactor Block |
| A3 | Amine Intermediate Workup & Isolation | 60 | 10 | A2 | Bench Space |
| B1 | Acid Chloride Synthesis Setup | 20 | 5 | - | Reactor Block |
| B2 | Acid Chloride Reaction | 120 | 10 | B1 | Reactor Block |
| C1 | Final Coupling Reaction Setup (to form this compound scaffold) | 30 | 5 | A3, B2 | Reactor Block |
| C2 | Final Coupling Reaction | 360 | 20 | C1 | Reactor Block |
| C3 | Final Reaction Workup | 45 | 8 | C2 | Bench Space |
| P1 | Automated Purification (HPLC) | 90 | 12 | C3 | HPLC System |
The performance of the optimized schedule generated by the MILP model was compared against a non-optimized, "First-In, First-Out" (FIFO) baseline approach, where tasks were initiated as soon as the preceding step and a resource became available, without forward-looking planning. The synthesis of the entire 120-compound library was simulated and physically executed using both scheduling strategies. The results demonstrated a substantial improvement in efficiency with the optimized model.
Table 2: Performance Comparison of Optimized vs. Non-Optimized Synthesis Schedules This interactive table presents a comparative analysis of key performance indicators for the synthesis of the 120-compound library. The data highlights the significant efficiency gains achieved through algorithmic schedule optimization.
| Performance Metric | Non-Optimized (FIFO) Schedule | Optimized Schedule | Improvement |
|---|---|---|---|
| Total Makespan (hours) | 118.5 | 84.0 | 29.1% |
| Average Reactor Block Utilization | 65% | 92% | +27% |
| Average HPLC System Utilization | 58% | 85% | +27% |
| Total Equipment Idle Time (hours) | 95.2 | 26.8 | -71.8% |
| Throughput (Compounds/24h) | 24.3 | 34.3 | +41.2% |
Iii. Advanced Analytical Characterization of C29h23brn2o5
Spectroscopic Techniques for Structural Elucidation of C29H23BrN2O5
Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. wikipedia.org Various spectroscopic techniques are employed to piece together the molecular puzzle, each providing unique insights into the structure of this compound.
Vibrational spectroscopy is a powerful analytical tool used to identify functional groups and probe the molecular structure of a compound. numberanalytics.comgoogle.comlibretexts.org It is based on the principle that molecules vibrate at specific frequencies characteristic of their structure and bonding. numberanalytics.com The primary methods are Infrared (IR) and Raman spectroscopy. libretexts.org
For the compound this compound, Infrared (IR) spectroscopy has been utilized to identify key functional groups. e-journals.in The analysis, performed using potassium bromide (KBr) pellets, reveals distinct absorption bands corresponding to specific vibrational modes within the molecule. e-journals.in These findings are crucial for confirming the presence of the expected structural motifs. google.com
Key IR absorption peaks for this compound are detailed in the table below. e-journals.in
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3029 | C-H Stretch | Aromatic C-H |
| 2831 | C-H Stretch | Aliphatic C-H |
| 1663 | C=O Stretch | Carbonyl (likely amide/ketone) |
| 1503 | C=C Stretch | Aromatic Ring |
| 1249 | C-N Stretch | Carbon-Nitrogen Bond |
| 1164 | C-O Stretch | Carbon-Oxygen Bond |
| Data sourced from Chemical Science Transactions. e-journals.in |
These characteristic frequencies provide strong evidence for the compound's backbone structure, confirming the presence of aromatic rings, carbonyl groups, and both aliphatic and aromatic carbon-hydrogen bonds. e-journals.in
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic compounds by mapping the carbon and hydrogen frameworks. wikipedia.orgebsco.com It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, providing information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. wikipedia.orgyoutube.com
Proton (¹H) NMR Spectroscopy
¹H NMR analysis of this compound has been performed, providing precise information about the electronic environment of the hydrogen atoms. e-journals.in The chemical shifts (δ), measured in parts per million (ppm), indicate the type of proton, while the splitting patterns (multiplicity) reveal the number of neighboring protons. khanacademy.org The integration of the peaks corresponds to the number of protons responsible for the signal. e-journals.in
The recorded ¹H NMR spectral data for this compound is summarized below. e-journals.in
| Chemical Shift (δ ppm) | Multiplicity | Number of Protons | Inferred Proton Environment |
| 7.75-7.85 | m (multiplet) | 6H | Aromatic Protons |
| 7.54-7.62 | m (multiplet) | 6H | Aromatic Protons |
| 7.27 | m (multiplet) | 2H | Aromatic Protons |
| 6.15 | s (singlet) | 1H | Aromatic Proton |
| 6.02 | m (multiplet) | 1H | Vinylic Proton (=CH) |
| 5.21 | m (multiplet) | 2H | Vinylic Protons (=CH₂) |
| 4.62 | d (doublet) | 2H | Aliphatic Protons (CH₂) |
| 2.26 | s (singlet) | 3H | Methyl Protons (CH₃) |
| Data sourced from Chemical Science Transactions. e-journals.in |
Carbon-13 (¹³C) NMR Spectroscopy
While specific experimental ¹³C NMR data for this compound is not detailed in the available literature, this technique is essential for a complete structural assignment. A ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.org The chemical shift of each signal gives information about the carbon's hybridization (sp³, sp², sp) and its electronic environment, such as attachment to electronegative atoms like oxygen or nitrogen. libretexts.orgwisc.edu For this compound, one would expect to see distinct signals for the carbonyl carbons, aromatic carbons, vinylic carbons, and aliphatic carbons, which would complement the ¹H NMR data to provide an unambiguous carbon skeleton.
Circular Dichroism (CD)
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate the structure of optically active chiral molecules. libretexts.orgunito.it Chiral compounds absorb left- and right-handed circularly polarized light differently, and this differential absorption provides information about the molecule's three-dimensional structure or conformation. libretexts.org
For this compound, the application of CD spectroscopy would be pertinent if the molecule possesses stereogenic centers and is chiral. The resulting CD spectrum could provide critical insights into its absolute configuration and conformational preferences in solution, which cannot be determined by NMR or mass spectrometry alone. researchgate.net
Spectrofluorometry
Spectrofluorometry is a technique that measures the fluorescence, or light emission, from a sample after it has absorbed light. It is highly sensitive and provides information on a molecule's electronic structure and environment. The applicability of spectrofluorometry to this compound would depend on whether the compound is fluorescent. If it possesses a suitable fluorophore within its structure, analysis of its excitation and emission spectra could be used to study its properties and interactions.
Nuclear Magnetic Resonance Spectroscopy for this compound
Mass Spectrometry-Based Characterization of this compound and its Metabolites
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. europeanpharmaceuticalreview.com It is invaluable for determining the molecular weight of a compound and, with high-resolution instruments, its elemental composition. europeanpharmaceuticalreview.comthermofisher.com
Initial characterization of this compound by Electrospray Ionization Mass Spectrometry (ESI-MS) has confirmed its molecular weight. The analysis showed a molecular ion peak (M+) at an m/z of 558, which corresponds to the expected mass of the compound. e-journals.in
High-Resolution Accurate Mass (HRAM) analysis is essential for the unambiguous confirmation of a compound's elemental formula. thermofisher.comtecnofrom.com Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometry measure m/z values with extremely high accuracy (typically < 5 ppm). mdpi.comresearchgate.net This level of precision allows for the calculation of a unique elemental composition, distinguishing it from other potential formulas that might have the same nominal mass. thermofisher.com For this compound, HRAM analysis would provide definitive confirmation that the observed ion at m/z 558 indeed corresponds to the formula this compound and not another isobaric species.
Ion Mobility Mass Spectrometry (IM-MS) is an advanced technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio. mdpi.comfrontiersin.org This provides an additional dimension of separation and characterization. nih.gov
For chiral molecules, IM-MS can be a powerful tool for enantiomeric separation. nih.gov Since enantiomers have identical masses, they cannot be distinguished by conventional mass spectrometry. nih.gov However, by introducing a chiral vapor or "selector" into the drift gas of the ion mobility spectrometer, diastereomeric complexes are formed in the gas phase. nih.govchemrxiv.org These complexes have different shapes and sizes, leading to different drift times through the instrument, thus enabling their separation and analysis. nih.govnih.gov If this compound is a chiral compound, IM-MS coupled with a suitable chiral selector could be employed to separate and analyze its individual enantiomers. rsc.org
High-Resolution Accurate Mass Analysis
Chromatographic Separations in the Analysis of this compound
Chromatographic techniques are fundamental in determining the purity of this compound and in separating it from complex mixtures, such as reaction matrices or biological samples.
Ultra-High-Performance Liquid Chromatography (UHPLC) and Supercritical Fluid Chromatography (SFC) coupled with High-Performance Liquid Chromatography (HPLC) offer robust platforms for the analysis of this compound.
UHPLC systems provide high-resolution separations, making them suitable for purity assessments and quantitative analysis of this compound. The use of sub-2-µm particle columns in UHPLC allows for faster analysis times and improved peak efficiency compared to traditional HPLC. chromatographyonline.com
SFC presents a greener alternative to normal-phase HPLC, significantly reducing the consumption of organic solvents. shimadzu-la.comshimadzu.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC can offer unique selectivity and is particularly advantageous for chiral separations, should stereoisomers of this compound exist. chromatographyonline.com Modern systems often allow for the screening of both UHPLC and SFC conditions to expedite method development. shimadzu-la.comshimadzu.comshimadzu.it The low viscosity and high diffusivity of supercritical fluids enable high flow rates without compromising resolution, effectively shortening analysis times. shimadzu-la.comshimadzu.comshimadzu.it
| Technique | Key Advantages for this compound Analysis | Typical System Components |
| UHPLC | High resolution, speed, and sensitivity for purity and quantitative analysis. waters.com | Binary or quaternary solvent manager, sample manager, column heater, detector (e.g., UV, MS). |
| SFC | Reduced organic solvent consumption, unique selectivity, fast separations. chromatographyonline.comshimadzu.com | CO2 pump, modifier pump, back-pressure regulator, column, detector. chromatographyonline.com |
For the analysis of this compound within complex volatile or semi-volatile matrices, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power. sepsolve.com This technique utilizes two columns of different polarities, providing a more detailed chemical profile of the sample. sepsolve.com
The primary benefit of GC×GC is its increased peak capacity, which allows for the separation of co-eluting compounds that would otherwise overlap in a one-dimensional GC analysis. sepsolve.comleco.co.th This is particularly useful for identifying trace impurities or degradation products in a this compound sample. The resulting two-dimensional chromatograms provide structured patterns that can aid in the identification of compound classes. shimadzu.it When coupled with a mass spectrometer (GC×GC-MS), this technique provides a powerful tool for the definitive identification of components in a complex mixture containing this compound. spectralworks.com
| Feature | Description | Relevance to this compound Analysis |
| Increased Peak Capacity | Enhanced ability to separate a large number of compounds in a single run. sepsolve.comleco.co.th | Resolving impurities and by-products from the main this compound peak. |
| Structured Chromatograms | Compounds are grouped by chemical properties (e.g., polarity) in the 2D plot. shimadzu.it | Facilitates identification of related compounds and degradation products. |
| Enhanced Sensitivity | Improved signal-to-noise ratio due to better separation from background noise. sepsolve.com | Detection of trace-level components in the this compound sample. |
UHPLC and SFC/HPLC Applications
X-ray Crystallography for Crystalline Forms of this compound
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound, provided that a suitable single crystal can be obtained. nih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the compound's absolute structure. nih.govazolifesciences.com
The process involves irradiating a crystal of this compound with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. azolifesciences.com The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced. azolifesciences.com This information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. hitgen.com The success of this technique is highly dependent on the ability to grow high-quality single crystals, which can often be a rate-limiting step. nih.gov
Modern crystallographic equipment, including high-intensity X-ray sources and sensitive detectors, allows for the analysis of smaller and more weakly diffracting crystals. york.ac.uknii.res.in
Thermal Analysis Techniques Applied to this compound
Thermal analysis techniques are employed to study the physical and chemical properties of this compound as a function of temperature. These methods provide critical information about the compound's stability, melting point, and polymorphic forms.
Dynamic Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. 6-napse.comnetzsch.com For this compound, DSC can be used to determine key thermal transitions. 6-napse.com
The technique works by comparing the heat flow between the sample and an inert reference material. 6-napse.com Endothermic events, such as melting, and exothermic events, like crystallization or decomposition, are recorded as peaks in the DSC thermogram. 6-napse.com The glass transition temperature (Tg), which is a characteristic of amorphous or partially amorphous materials, can also be detected as a step change in the baseline. um.edu.mt DSC is instrumental in identifying and characterizing different polymorphic forms of this compound, as each polymorph will typically exhibit a unique melting point and enthalpy of fusion. um.edu.mt
| Thermal Event | Information Obtained for this compound |
| Melting Point (Tm) | A sharp endothermic peak indicating the temperature at which the crystalline form of this compound transitions to a liquid. netzsch.com |
| Enthalpy of Fusion (ΔHf) | The area under the melting peak, quantifying the energy required for melting. netzsch.com |
| Crystallization Temperature (Tc) | An exothermic peak observed upon cooling from the melt, indicating the temperature at which this compound solidifies into a crystalline form. netzsch.com |
| Glass Transition (Tg) | A change in the heat capacity, appearing as a step in the baseline, if this compound has an amorphous phase. 6-napse.com |
| Decomposition | An exothermic or endothermic event at higher temperatures indicating the thermal stability limit of the compound. tainstruments.com |
Advanced In Situ Analytical Methods for Reaction Monitoring in this compound Synthesis
In situ analytical methods are crucial for monitoring the progress of the synthesis of this compound in real-time. mt.comabb.com These techniques provide valuable kinetic and mechanistic information without the need for sampling and offline analysis. bruker.comd-nb.info
By inserting a probe directly into the reaction vessel, techniques like Fourier-Transform Infrared (FTIR) spectroscopy can track the concentration of reactants, intermediates, and the this compound product as the reaction unfolds. mt.combruker.com This real-time data allows for a deeper understanding of the reaction mechanism, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature, pressure, and catalyst loading. bruker.com
Iv. Computational Chemistry Studies on C29h23brn2o5
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanics (QM) provides a fundamental description of the electronic structure of atoms and molecules. researchgate.net By solving approximations of the Schrödinger equation, QM calculations can determine a molecule's geometry, energy levels, and the distribution of electrons. wuxiapptec.com This information is crucial for understanding the intrinsic reactivity of a compound like C29H23BrN2O5. For instance, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are key indicators of a molecule's electron-donating and accepting capabilities, and thus its kinetic stability and chemical reactivity. mdpi.com
Table 1: Hypothetical Quantum Mechanical Properties of this compound This table is for illustrative purposes and shows typical data generated from Quantum Mechanical calculations.
| Parameter | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO | -6.2 eV | Indicates electron-donating ability |
| Energy of LUMO | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 3.5 D | Indicates overall polarity of the molecule |
| Electron Affinity | 1.5 eV | Energy released when an electron is added |
| Ionization Potential | 6.5 eV | Energy required to remove an electron |
Molecular Docking Simulations for Ligand-Target Interactions
Table 2: Illustrative Molecular Docking Results of this compound against Potential Targets This table is for illustrative purposes and shows typical data generated from Molecular Docking simulations.
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 1CX2 | -9.8 | Tyr385, Ser530, Arg120 |
| α-Glucosidase | 3A4A | -8.5 | Asp214, Glu276, Asp349 |
| Topoisomerase I | 1T8I | -10.2 | Asn722, Lys532, Arg364 |
| c-MET Kinase | 3F82 | -9.1 | Met1160, Tyr1230, Asp1222 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Table 3: Example Molecular Dynamics Simulation Analysis for this compound-Target Complex This table is for illustrative purposes and shows typical data generated from Molecular Dynamics simulations.
| Analysis Metric | Result | Interpretation |
|---|---|---|
| Simulation Length | 100 ns | Provides a reasonable timescale to assess stability |
| Average RMSD of Complex | 2.1 Å | Indicates the complex is stable with minor structural deviations |
| Average RMSF of Ligand | 0.8 Å | Shows the ligand is held rigidly within the binding site |
| Binding Free Energy (MM/PBSA) | -45.5 kcal/mol | Suggests a strong and favorable binding affinity |
Machine Learning Approaches in Small Molecule Hit Discovery and Design
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by identifying complex patterns in large chemical datasets. fnasjournals.comrsc.org For small molecule discovery, ML models can be trained to predict a compound's biological activity or properties based on its structure, a method known as Quantitative Structure-Activity Relationship (QSAR). rsc.orgresearchgate.net These models learn from existing data on known active and inactive compounds to make predictions for new, untested molecules like this compound.
Recent studies have demonstrated the power of ML in characterizing interactions specific to halogenated compounds and for predicting their reactivity. fnasjournals.comresearchgate.netnih.gov An ML model could be developed using a dataset of brominated heterocyclic compounds with known activities against a particular target. The model would learn the relationship between structural features (descriptors) and activity. rsc.org This trained model could then predict the activity of this compound, helping to prioritize it for synthesis and testing. Advanced techniques like deep convolutional neural networks can even use 2D images of molecules to predict drug-target interactions. nih.gov
Table 4: Potential Molecular Descriptors for a Machine Learning Model to Predict Activity of this compound This table is for illustrative purposes and shows typical features used in Machine Learning models for drug discovery.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| 1D Descriptors | Molecular Weight, logP, Number of H-bond donors/acceptors | Overall physicochemical properties |
| 2D Descriptors | Topological Polar Surface Area (TPSA), Molecular Fingerprints (e.g., ECFP) | Molecular topology and connectivity |
| 3D Descriptors | Molecular Shape Indices, 3D-MoRSE descriptors | Three-dimensional structure and conformation |
| Halogen-specific | Halogen bond strength parameters, σ-hole properties | Specific features of the bromine atom interaction |
Computational Approaches for Predicting Molecular Interactions of this compound
Predicting how a small molecule will interact with the complex environment of the human body is a critical challenge in drug development. nih.gov Computational methods can predict a suite of properties related to absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions help to identify compounds that have "drug-like" characteristics and are more likely to succeed in clinical trials. nih.gov
For this compound, various models can be employed. Lipinski's "Rule of Five" provides a quick assessment of oral bioavailability based on properties like molecular weight and hydrogen bonding capacity. nih.gov More sophisticated models, often based on machine learning, can predict properties such as aqueous solubility, blood-brain barrier penetration, interaction with metabolic enzymes (like Cytochrome P450s), and potential for hERG channel blockage (a key cardiotoxicity indicator). biorxiv.org Pharmacophore modeling can also be used to create an abstract 3D representation of the essential features required for this compound to bind to its target, which can then be used to screen large virtual libraries for other potential hits. researchgate.net
Table 5: Illustrative Predicted Drug-Like and ADMET Properties for this compound This table is for illustrative purposes and shows typical data generated from ADMET prediction tools.
| Property | Predicted Value/Class | Implication for Drug Development |
|---|---|---|
| Lipinski's Rule of Five | 1 Violation (MW > 500) | May have reduced oral bioavailability |
| Aqueous Solubility (logS) | -4.5 | Low solubility, may require formulation optimization |
| Blood-Brain Barrier (BBB) Permeation | Low probability | Unlikely to have central nervous system effects |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions |
| hERG Inhibition | Non-inhibitor | Low risk of a specific type of cardiotoxicity |
AI in Preclinical Drug Safety Assessment Methodologies for Related Compounds
Assessing the potential toxicity of a drug candidate early is crucial, as safety failures are a primary reason for late-stage clinical trial attrition. advancedsciencenews.comfrontiersin.org Artificial intelligence is increasingly being used to build predictive models for various toxicity endpoints, helping to "fail" unsafe compounds early and cheaply. advancedsciencenews.com These AI models are trained on vast datasets from preclinical studies, including histopathology images and toxicogenomics data.
While direct toxicity data for this compound would not exist, AI models can make predictions based on its chemical structure and similarity to other compounds with known toxicity profiles. For example, AI can predict endpoints such as hepatotoxicity (liver damage), cardiotoxicity, and genotoxicity (damage to DNA). By analyzing a large number of related compounds, these models can identify structural alerts or fragments that are associated with toxicity. This allows researchers to flag this compound for specific experimental safety assessments or to guide the design of safer analogues by modifying potentially toxic substructures. frontiersin.org
Table 6: Hypothetical AI-Based Preclinical Toxicity Predictions for this compound This table is for illustrative purposes and shows typical data generated from AI-based toxicity prediction models.
| Toxicity Endpoint | Prediction | Confidence Level | Basis of Prediction |
|---|---|---|---|
| Hepatotoxicity | Probable | 75% | Structural similarity to known hepatotoxic quinoline (B57606) derivatives |
| Carcinogenicity | Unlikely | 85% | Absence of known carcinogenic structural alerts |
| Mutagenicity (Ames Test) | Non-mutagenic | 90% | Model trained on extensive dataset of halogenated compounds |
| Skin Sensitization | Possible | 60% | Presence of reactive functional groups |
V. Structure Activity Relationship Sar Studies of C29h23brn2o5 and Analogues
Qualitative and Quantitative SAR (QSAR) Methodologies
The journey to understand the SAR of a compound like C29H23BrN2O5 begins with both qualitative and quantitative approaches. ug.edu.ge Qualitative SAR involves the intuitive analysis of how specific structural changes impact biological activity. scribd.com This can be as straightforward as observing that the addition of a particular functional group increases potency, or that altering a substituent's position diminishes it. scribd.com
Quantitative Structure-Activity Relationship (QSAR) models take this analysis a step further by establishing mathematical relationships between the chemical structure and biological activity. mdpi.com These models use molecular descriptors—numerical representations of a molecule's physicochemical properties such as steric, electronic, and hydrophobic characteristics—to predict the activity of new, unsynthesized compounds. nih.govresearchgate.net For a series of this compound analogs, a QSAR model could be developed by correlating descriptors with their measured biological activities, often expressed as IC50 or Ki values. mdpi.comfrontiersin.org The predictive power of these models is rigorously tested through internal and external validation procedures to ensure their reliability. nih.gov
The development of a robust QSAR model typically involves several key steps:
Data Set Selection: A diverse set of this compound analogs with a wide range of biological activities is compiled.
Descriptor Calculation: A multitude of molecular descriptors are calculated for each analog.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to create a mathematical equation linking the descriptors to the activity. researchgate.net
Model Validation: The model's predictive ability is assessed using techniques like leave-one-out cross-validation and by testing it on an external set of compounds not used in the model's creation. frontiersin.org
| QSAR Parameter | Description | Relevance to this compound Analog Design |
| r² (Coefficient of Determination) | A statistical measure of how well the regression predictions approximate the real data points. nih.gov | Indicates the goodness of fit of the QSAR model. A higher r² suggests a more reliable model for predicting the activity of new analogs. |
| q² (Cross-validated r²) | An indicator of the predictive ability of the model, determined through cross-validation. | A high q² value is crucial for a QSAR model to be considered predictive and useful for guiding the synthesis of new compounds. |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). frontiersin.org | A lower RMSE indicates a better fit of the model to the data and more accurate predictions of biological activity. |
Fragment-Based SAR (G-QSAR) Analysis
In G-QSAR, the molecule is fragmented based on predefined chemical rules or a common template. vlifesciences.com Descriptors are then calculated for each fragment, and a QSAR model is built to relate these fragment descriptors to the activity of the entire molecule. vlifesciences.com This approach provides site-specific clues, highlighting which parts of the this compound scaffold are most critical for activity and where modifications are likely to be most impactful. vlifesciences.com This allows for a more focused and efficient lead optimization process. nih.gov
A key advantage of G-QSAR is its ability to identify crucial interactions between different fragments within the molecule, which might be missed by conventional QSAR methods. wikipedia.org
Influence of Substituents on Chemical Reactivity and Biological Activity
The specific atoms and functional groups attached to the core structure of this compound, known as substituents, play a profound role in modulating its chemical reactivity and, consequently, its biological activity. rsc.org Systematic variation of these substituents is a fundamental strategy in medicinal chemistry to fine-tune a compound's properties. scirp.org
For instance, the bromine atom in this compound is an electron-withdrawing group, which can influence the electron density distribution across the molecule, affecting its ability to interact with biological targets. Replacing this bromine with other halogens (e.g., chlorine or fluorine) or with electron-donating groups (e.g., methyl or methoxy) can lead to significant changes in activity. The Topliss tree is a classic operational scheme that provides a systematic guide for such aromatic substitutions to rapidly optimize potency. drughunter.com
The influence of substituents can be categorized based on their electronic and steric effects:
Electronic Effects: These relate to a substituent's ability to donate or withdraw electrons, which can alter the acidity, basicity, and reactivity of nearby functional groups. This, in turn, can affect how the molecule binds to its target, for example, through hydrogen bonds or electrostatic interactions. rsc.org
Steric Effects: The size and shape of a substituent can impact how well the molecule fits into the binding pocket of its biological target. Bulky substituents may cause steric hindrance, preventing optimal binding, while smaller groups might not provide enough surface area for favorable interactions. scirp.org
| Substituent Modification on this compound Analog | Potential Effect on Activity | Rationale |
| Replace Bromine with Chlorine | May increase or decrease activity | Chlorine is also a halogen but has different electronegativity and size, which could alter binding affinity. |
| Introduce a Hydroxyl Group | Could increase activity | A hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming new favorable interactions with the target. |
| Add a Methyl Group | May increase activity through hydrophobic interactions | A methyl group can fill a hydrophobic pocket in the binding site, increasing binding affinity. |
| Replace a Phenyl Ring with a Heterocycle | Could improve selectivity or solubility | Heterocycles can introduce new hydrogen bonding opportunities and alter the overall physicochemical properties of the molecule. |
Structure-Based Design Principles for this compound Derivatives
When the three-dimensional structure of the biological target of this compound is known, structure-based drug design (SBDD) becomes a powerful tool for creating more effective derivatives. drugdesign.orgwiley.com SBDD utilizes the structural information of the target's binding site to design ligands that are complementary in shape and chemical properties. drugdesign.org
The fundamental principles of SBDD for this compound derivatives include:
Optimizing Binding Interactions: By visualizing the binding mode of this compound within its target, medicinal chemists can identify opportunities to introduce new functional groups that can form additional hydrogen bonds, ionic interactions, or hydrophobic interactions, thereby increasing binding affinity. drugdesign.org
Displacing Water Molecules: The binding site of a target is often occupied by water molecules. Designing a derivative that can displace these water molecules and form direct interactions with the target can lead to a significant increase in binding affinity, a phenomenon known as the hydrophobic effect.
Improving Selectivity: By exploiting subtle differences in the binding sites of related proteins, derivatives can be designed to bind preferentially to the intended target, reducing off-target effects.
A common strategy in SBDD is to extend the molecule to reach new pockets within the binding site. For example, if an unoccupied hydrophobic pocket is identified near the binding site of this compound, a derivative with an appropriately placed lipophilic group could be designed to occupy this pocket and enhance potency. drugdesign.org
Pharmacophore Modeling and Binding Free Energy Calculations
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. mdpi.com A pharmacophore model for this compound and its active analogs would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. mdpi.com This model can then be used as a 3D query to screen large virtual libraries of compounds to identify new potential hits with diverse chemical scaffolds. nih.gov
Once potential derivatives are designed, either through SAR studies or pharmacophore modeling, their binding affinity for the target can be estimated using binding free energy calculations. researchgate.net Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the free energy of binding from molecular dynamics simulations. mdpi.comnih.gov These calculations provide a quantitative measure of how tightly a ligand binds to its target and can help prioritize which derivatives to synthesize and test experimentally. nih.gov
The binding free energy is composed of various components, including van der Waals interactions, electrostatic interactions, and solvation energies. mdpi.com Analyzing these components can provide further insights into the driving forces behind ligand binding and guide further optimization efforts. mdpi.com
| Computational Technique | Application in this compound Drug Discovery | Expected Outcome |
| Pharmacophore Modeling | Identifying the key 3D structural features required for biological activity. mdpi.comnih.gov | A 3D model that can be used to screen for new, structurally diverse compounds with the potential for similar activity. |
| Molecular Docking | Predicting the preferred binding orientation of this compound and its analogs within the target's binding site. chemrxiv.org | A ranked list of potential derivatives based on their predicted binding affinity and a visual representation of their binding mode. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the ligand-protein complex over time to assess its stability. chemrxiv.org | Information on the stability of the binding interactions and conformational changes that may occur upon ligand binding. |
| Binding Free Energy Calculations (e.g., MM/GBSA) | Estimating the binding affinity of designed derivatives to the target protein. nih.govresearchgate.net | A quantitative prediction of binding strength that helps in prioritizing compounds for synthesis. |
Vi. Molecular Interactions Research Involving C29h23brn2o5
Characterization of Non-Covalent Interactions
Non-covalent interactions are pivotal in dictating the three-dimensional structure and intermolecular recognition of C29H23BrN2O5. A powerful technique for analyzing these interactions is Hirshfeld surface analysis, which has been applied to compounds with a similar structural framework. This analysis provides a quantitative and visual representation of the various close contacts between molecules in a crystal lattice.
A summary of the percentage contributions of these interactions from a study on a related compound is presented in the table below.
| Interaction Type | Percentage of Hirshfeld Surface |
| H···H | 45.4% |
| C···H/H···C | 18.2% |
| O···H/H···O | 12.8% |
| Br···H/H···Br | 9.8% |
Protein-Ligand Binding Analysis for this compound
The interaction of this compound with proteins is a critical area of investigation to elucidate its biological function. This analysis involves determining the strength of the binding and understanding the structural details of the interaction.
Several experimental techniques are employed to quantify the binding affinity between a ligand like this compound and a target protein. Fluorescence spectroscopy is a widely used method to study protein-ligand interactions, such as the binding to human serum albumin (HSA). This technique relies on the quenching of the intrinsic fluorescence of the protein upon ligand binding, which allows for the calculation of the binding constant (Ka) and the number of binding sites (n).
Another robust method is Isothermal Titration Calorimetry (ITC), which provides a complete thermodynamic profile of the binding event. ITC directly measures the heat released or absorbed during binding, yielding values for the binding affinity, enthalpy (ΔH), and entropy (ΔS) of the interaction.
Computational methods, particularly molecular docking, offer detailed insights into the binding mode of this compound and its analogs with protein targets. In a study investigating the interaction of a similar compound with the main protease of SARS-CoV-2 (PDB ID: 6LU7), a significant binding energy of -8.1 kcal/mol was predicted.
The structural analysis from this docking study revealed several key interactions that stabilize the ligand within the active site of the protease. These include the formation of hydrogen bonds with crucial amino acid residues such as Cys145, His41, and Glu166. In addition to hydrogen bonding, hydrophobic interactions with residues like Met49, Met165, and Pro168 were also identified as important for the stability of the protein-ligand complex.
| Interacting Residue | Type of Interaction |
| Cys145 | Hydrogen Bond |
| His41 | Hydrogen Bond |
| Glu166 | Hydrogen Bond |
| Met49 | Hydrophobic |
| Met165 | Hydrophobic |
| Pro168 | Hydrophobic |
Experimental Methodologies for Binding Affinity Determination
Membrane Permeability Studies and Molecular Interactions
The ability of this compound to traverse cell membranes is a key factor influencing its bioavailability. This process is governed by the molecular interactions between the compound and the lipid bilayer. The physicochemical properties of the molecule, such as its lipophilicity, which is influenced by the presence of the bromine atom, are expected to play a role in its membrane permeability.
The non-covalent interactions identified through Hirshfeld surface analysis, including hydrogen bonding and van der Waals forces, are also relevant for predicting how the molecule will interact with the polar head groups and hydrophobic tails of the phospholipids (B1166683) in the cell membrane.
Analysis of this compound Interactions in Complex Biological Systems
Within a living organism, a compound like this compound will encounter a multitude of potential binding partners. Computational studies have been extended to explore the interactions of this compound analogs with various biological targets. For instance, in the context of viral infections, the interaction of a related compound with the SARS-CoV-2 spike glycoprotein (B1211001) was investigated.
The molecular docking analysis predicted a strong binding affinity with a docking score of -9.7 kcal/mol. The study highlighted the formation of hydrogen bonds with key residues within the receptor-binding domain of the spike protein, along with stabilizing hydrophobic interactions. This suggests that compounds from this chemical class may have the capacity to engage with multiple protein targets within a complex biological environment.
Vii. Chemical Probes Development Based on C29h23brn2o5 Scaffolds
Functionalization Strategies for C29H23BrN2O5-derived Probes
To transform a core scaffold like this compound into a functional chemical probe, specific chemical moieties must be introduced. These additions enable the probe to interact with its target and be detected. Key strategies include the incorporation of photoreactive groups for covalent cross-linking and bioorthogonal tags for attaching reporter molecules. nih.govnih.gov
Photoaffinity Labeling Techniques
Photoaffinity labeling (PAL) is a powerful technique for identifying the direct binding partners of a small molecule within a complex proteome. nih.govrsc.org This method involves incorporating a photoreactive group into the this compound scaffold. nih.gov Upon irradiation with a specific wavelength of light, this group forms a highly reactive intermediate that covalently bonds to nearby molecules, ideally the target protein. nih.gov
Commonly used photoreactive groups include:
Diazirines: These are small, stable molecules that, upon photolysis, generate reactive carbenes. enamine.net They are frequently used due to their small size, which minimizes perturbation to the parent molecule's structure and activity. enamine.net Trifluoromethyl-diazirines have been developed to reduce off-target labeling by minimizing the formation of long-lived diazo intermediates. enamine.net
Benzophenones: These groups are also used for photo-cross-linking. nih.gov
The design of a photoaffinity probe based on this compound would involve strategically placing the photoreactive group at a position that does not interfere with its binding to the target protein. researchgate.net
Bioorthogonal Tagging (Click Chemistry) for Reporters
Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. jocpr.comburleylabs.co.uk This approach is crucial for attaching reporter groups to chemical probes in a highly specific manner. umich.edu The most widely used bioorthogonal reaction is "click chemistry," specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition. frontiersin.orgbiochempeg.com
To utilize click chemistry, a this compound-derived probe would be synthesized with either a terminal alkyne or an azide (B81097) group. mdpi.com This "clickable" handle allows for the subsequent attachment of a reporter molecule that bears the complementary functional group. umich.edu
Common Reporter Tags:
Biotin (B1667282): This tag allows for the affinity-based enrichment of probe-labeled proteins using streptavidin beads. nih.gov This is a critical step in isolating the target protein for identification by mass spectrometry. nih.gov
Fluorophores: These fluorescent molecules enable the visualization of the probe's localization within cells using fluorescence microscopy. This provides information on the subcellular compartment where the target protein resides.
The use of click chemistry allows for a modular approach to probe design, where the reporter tag can be easily varied depending on the specific experimental goal. frontiersin.org For instance, a biotin tag would be used for target isolation, while a fluorescent tag would be used for imaging. umich.edu
Applications of this compound-derived Probes in Target Identification
A primary application of chemical probes derived from the this compound scaffold is the identification of their direct molecular targets within a cell or organism. frontiersin.orgnih.gov This process, often referred to as target deconvolution, is a critical step in understanding the mechanism of action of a bioactive compound. researchgate.net
The general workflow for target identification using a this compound-based probe would involve the following steps:
Probe Synthesis: A probe is synthesized by incorporating a photoreactive group and a bioorthogonal handle (e.g., an alkyne) onto the this compound scaffold. frontiersin.org
Cellular Treatment and Photo-cross-linking: The probe is introduced to living cells or cell lysates. After an incubation period to allow for binding to its target, the sample is exposed to UV light to induce covalent cross-linking between the probe and the target protein. nih.gov
Click Chemistry Reaction: The cell lysate is then treated with a reporter molecule, such as biotin-azide, which "clicks" onto the alkyne handle of the probe. frontiersin.org
Affinity Purification: The biotin-tagged probe-protein complexes are captured and enriched from the lysate using streptavidin-coated beads. nih.gov
Mass Spectrometry Analysis: The captured proteins are eluted from the beads and identified using mass spectrometry-based proteomics. nih.gov
This approach allows for the specific identification of proteins that directly interact with the this compound scaffold. The use of a chemically similar but inactive control probe is often employed to distinguish specific targets from non-specific binders. nih.gov
Use of Chemical Probes for Investigating Biological Mechanisms
Beyond target identification, chemical probes derived from this compound can be powerful tools for dissecting complex biological pathways and mechanisms. rsc.orgnih.gov By knowing the target of the compound, researchers can investigate the downstream consequences of modulating that target's activity.
Applications in Mechanistic Studies:
Visualizing Target Engagement: Fluorescently tagged probes allow for the direct visualization of where and when a compound engages its target within a living cell. This can provide insights into the subcellular localization of the target and how this might change under different conditions.
Monitoring Enzyme Activity: Activity-based probes can be used to specifically label and quantify the active fraction of a particular enzyme or enzyme family. researchgate.net This allows researchers to study how the activity of these enzymes is regulated in health and disease.
Validating Target-Phenotype Linkages: Once a target is identified, researchers can use techniques like siRNA knockdown or CRISPR-Cas9 gene editing to validate that the observed biological effects of the this compound compound are indeed mediated through that specific target. unc.edu
Probing Protein-Protein Interactions: Chemical probes can be used to study how a small molecule might disrupt or enhance protein-protein interactions, providing further details on its mechanism of action. beilstein-journals.org
Evaluation of Probe Selectivity and Cellular Localization
The utility of a chemical probe is critically dependent on its selectivity and its ability to reach its target in a cellular context. nih.govchemicalprobes.org Therefore, rigorous evaluation of these properties is essential.
Assessing Selectivity: The selectivity of a this compound-derived probe refers to its ability to bind to its intended target with significantly higher affinity than to other proteins. nih.gov
| Method | Description |
| Chemoproteomic Profiling | This is a powerful method to assess probe selectivity on a proteome-wide scale. The probe is used to label proteins in a complex lysate, and mass spectrometry is used to identify all labeled proteins. A highly selective probe will primarily label its intended target. nih.gov |
| Competitive Binding Assays | In this approach, the ability of the parent this compound compound to compete with the probe for binding to the target is assessed. This helps to confirm that the probe binds to the same site as the original bioactive molecule. |
| Use of Inactive Control Probes | A structurally similar but biologically inactive version of the probe is often used as a negative control. Proteins that are labeled by the active probe but not the inactive control are more likely to be specific targets. nih.gov |
Determining Cellular Localization: To be effective, a probe must be able to reach its target within the cell. Fluorescently tagged probes are invaluable for this purpose.
Fluorescence Microscopy: By attaching a fluorophore to the this compound probe via click chemistry, its distribution within the cell can be visualized using techniques like confocal microscopy.
Co-localization Studies: To confirm that the probe is localizing to its target, its fluorescent signal can be compared to that of a known marker for a specific organelle or to a fluorescently tagged version of the target protein itself. This can reveal whether the probe accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other subcellular compartments, providing clues about the location of its target.
A thorough evaluation of selectivity and cellular localization is crucial for the confident interpretation of data generated using a this compound-derived chemical probe. chemicalprobes.org
Viii. in Vitro Biological Evaluation Methodologies for C29h23brn2o5
Assay Development and Validation for C29H23BrN2O5 Evaluation
Before a compound can be effectively tested, robust and reliable assays must be developed and validated. This ensures that the results are accurate, reproducible, and specific to the compound's activity. The process involves optimizing conditions and demonstrating that the assay can consistently measure the intended biological effect.
Cell-based assays are fundamental tools in drug discovery, offering a physiologically relevant environment to study a compound's effects. nih.gov These assays use living cells, which can be derived from established cell lines or primary tissues, to assess a wide range of cellular processes. For a compound like this compound, which may possess anticancer or antimicrobial properties, a variety of cell lines would be employed. bohrium.comrjptonline.org For instance, its cytotoxicity could be tested against cancer cell lines (e.g., Caco-2, a human colorectal adenocarcinoma line) and compared against its effect on normal cells (e.g., Vero, a kidney epithelial cell line from an African green monkey) to determine selectivity. bohrium.com
These assays can be designed to measure various cellular events, from cell health and proliferation to specific signaling pathways. thermofisher.compromega.com The choice of assay depends on the suspected biological activity of the compound.
Interactive Table 1: Common Cell-Based Assays and Their Applications
| Assay Type | Principle | Measured Outcome | Application for this compound |
|---|---|---|---|
| Viability Assays (e.g., MTT, CellTiter-Glo®) | Measures metabolic activity, which correlates with the number of viable cells. | Colorimetric or luminescent signal proportional to cell number. | Assessing general cytotoxicity and determining the concentration that inhibits cell growth (IC50). |
| Cytotoxicity Assays (e.g., LDH Release) | Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity. promega.com | Enzymatic reaction produces a signal indicating cell death. | Quantifying cell death induced by the compound. |
| Apoptosis Assays (e.g., Annexin V, Caspase-Glo®) | Detects biochemical markers of programmed cell death, such as externalized phosphatidylserine (B164497) or active caspases. promega.comabcam.com | Fluorescent or luminescent signal indicating apoptotic cells. | Determining if the compound induces apoptosis as its mechanism of cell killing. |
| Proliferation Assays (e.g., BrdU incorporation) | Measures the incorporation of a synthetic nucleoside (BrdU) into newly synthesized DNA during cell division. | Antibody-based detection of incorporated BrdU. | Assessing the compound's ability to inhibit cell division. |
| Cell Migration/Invasion Assays | Tracks the movement of cells across a membrane or into a cell-free "wound" area. | Microscopic imaging or fluorescent quantification of migrated cells. | Evaluating potential anti-metastatic properties. |
| Cellular Impedance Assays | Measures changes in electrical impedance as cells attach and proliferate on microelectrodes, providing real-time data on cell health and behavior. ols-bio.com | Continuous, label-free monitoring of cell number, morphology, and attachment. ols-bio.com | Dynamically assessing cellular responses to the compound over time. |
To understand the specific molecular target of a compound, non-cellular or biochemical assays are employed. abcam.com These assays isolate the target molecule—such as an enzyme or a receptor—from the complex cellular environment, allowing for a direct measurement of the compound's interaction. abcam.comantibodies-online.com This approach is crucial for determining the mechanism of action and for optimizing the compound's structure to enhance potency and selectivity.
For example, if this compound is hypothesized to be an enzyme inhibitor (e.g., a kinase or cyclooxygenase inhibitor), specific assays would be used to quantify this activity.
Interactive Table 2: Examples of Non-Cellular Biochemical Assays
| Assay Type | Principle | Measured Outcome | Application for this compound |
|---|---|---|---|
| Enzyme Activity Assays | Measures the rate at which a specific enzyme converts a substrate into a product in the presence of the test compound. abcam.com | Change in absorbance, fluorescence, or luminescence. | Determining if the compound inhibits or activates a specific enzyme and calculating its potency (IC50 or EC50). |
| Kinase Assays | A specific type of enzyme assay that measures the transfer of a phosphate (B84403) group from ATP to a substrate peptide by a kinase. | Often detected using phosphorylation-specific antibodies or by measuring ATP depletion. | Identifying activity against specific kinases, which are common targets in cancer therapy. |
| Metabolite Quantification | Measures the levels of specific small molecules (metabolites) in a sample, which can be altered by enzyme activity. nih.gov | Mass spectrometry or colorimetric/fluorometric detection. | Understanding the downstream biochemical effects of the compound's interaction with its target. |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | A non-cellular method to predict passive drug absorption by measuring a compound's ability to cross an artificial lipid membrane. pt-openscreen.pt | Quantification of the compound in a receptor compartment after incubation. | Assessing the potential for oral bioavailability and membrane permeability. |
Receptor Binding and Functional Assays with this compound
Many therapeutic agents function by binding to specific receptors on or within cells, thereby modulating the receptor's activity. Assays designed to measure this interaction are critical for characterizing compounds that target receptor-mediated pathways. revvity.co.jp
Competition binding assays are used to determine whether a compound binds to a specific receptor and to measure its binding affinity. merckmillipore.com The principle involves a competition between the unlabeled test compound (this compound) and a labeled ligand (often radioactive or fluorescent) that has a known affinity for the receptor. merckmillipore.comnumberanalytics.com By measuring how effectively the test compound displaces the labeled ligand, its binding affinity (expressed as an inhibition constant, Ki, or an IC50 value) can be determined. biosensingusa.com
These assays are typically performed using cell membranes that are rich in the receptor of interest or with purified receptors. revvity.co.jpmerckmillipore.com
Interactive Table 3: Components of a Competition Binding Assay
| Component | Description | Role in the Assay |
|---|---|---|
| Receptor Source | Purified receptors or cell membrane preparations expressing the target receptor. | Provides the biological target for the binding interaction. |
| Labeled Ligand | A molecule (e.g., a known drug or hormone) with high, specific affinity for the receptor, tagged with a detectable marker (e.g., ³H, ¹²⁵I, or a fluorophore). merckmillipore.comthermofisher.com | Acts as a probe to detect the presence and availability of the receptor's binding site. |
| Unlabeled Competitor | The test compound (this compound) at various concentrations. | Competes with the labeled ligand for binding to the receptor. Its effectiveness reveals its own binding affinity. |
| Separation Method | A technique, such as rapid vacuum filtration, to separate the receptor-bound ligand from the unbound ligand. merckmillipore.com | Allows for the quantification of only the labeled ligand that is bound to the receptor. |
| Detection System | A device to measure the signal from the labeled ligand (e.g., a scintillation counter for radioligands or a plate reader for fluorophores). | Quantifies the amount of labeled ligand bound to the receptor at each concentration of the test compound. |
While a binding assay confirms that a compound interacts with a receptor, a functional assay is needed to determine the consequence of that binding. alz.orgalzint.orgnih.gov Does the compound activate the receptor (agonist), block it (antagonist), or have some other effect? Functional assays measure a downstream event that is triggered by receptor activation.
For G-protein coupled receptors (GPCRs), a common class of drug targets, functional assays often measure the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium. revvity.co.jp A technology called Enzyme Fragment Complementation (EFC) is often used, where receptor activation (e.g., by recruiting a protein like β-arrestin) brings two inactive enzyme fragments together, creating a measurable signal. youtube.com
Interactive Table 4: Examples of Functional Assays
| Assay Type | Principle | Measured Outcome | Application for this compound |
|---|---|---|---|
| Second Messenger Assays (e.g., cAMP, Calcium) | Measures changes in the concentration of intracellular signaling molecules that occur after receptor activation. revvity.co.jp | Fluorescent, luminescent, or time-resolved fluorescence signal. | Determining if the compound acts as an agonist or antagonist at a GPCR. |
| Reporter Gene Assays | Uses a genetically modified cell line where receptor activation drives the expression of an easily detectable "reporter" protein (e.g., luciferase or β-galactosidase). nih.gov | Enzymatic activity of the reporter protein, which generates a light or color signal. | Quantifying the activation or inhibition of a specific signaling pathway. |
| β-Arrestin Recruitment Assays | Measures the recruitment of the protein β-arrestin to an activated GPCR, a key event in receptor signaling and desensitization. youtube.com | Often uses protein complementation or resonance energy transfer (BRET/FRET) to generate a signal. | Characterizing the functional response of GPCRs to the compound. |
| Receptor Internalization Assays | Monitors the movement of receptors from the cell surface into the cell interior, a process often triggered by agonist binding. youtube.com | Microscopic imaging or antibody-based detection of surface vs. internalized receptors. | Assessing a key functional outcome of sustained receptor activation. |
Cellular Response Studies to this compound
Beyond initial activity and target identification, it is important to study the broader impact of a compound on cellular physiology and behavior. These studies integrate the findings from biochemical and functional assays into a more holistic understanding of the compound's effects on a living cell.
These investigations can reveal more complex responses, such as changes in cell shape, interactions between cells, or the activation of complex signaling networks. nih.gov High-content screening (HCS) or imaging, for example, uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters, providing a detailed "fingerprint" of a compound's effects. Cellular impedance technology can provide real-time, kinetic data on how cells respond to a compound, revealing the dynamics of cytotoxicity or changes in cell adhesion. ols-bio.com These advanced methods are crucial for building a comprehensive profile of a novel compound like this compound and for prioritizing candidates for further development.
Cell Migration and Invasion Assays
Cell migration and invasion are fundamental processes in both normal physiological events and the progression of diseases. nih.gov Assays to evaluate the effect of this compound on these processes are therefore essential.
One of the most common methods is the Transwell migration assay , also known as the Boyden chamber assay. This technique utilizes a chamber with two compartments separated by a porous membrane. nih.gov Cells are placed in the upper compartment, and a chemoattractant is placed in the lower compartment to create a chemical gradient that induces cell migration through the pores. nih.gov To assess invasion, the membrane is coated with a layer of extracellular matrix (ECM), such as Matrigel, which mimics the basement membrane. nih.gov In this setup, only cells with invasive properties can degrade the ECM and migrate through. nih.gov
Another approach is the wound healing assay , which is a straightforward method to study directional cell migration in a two-dimensional (2D) confluent monolayer of cells. nih.gov A "wound" or scratch is created in the cell layer, and the ability of the cells to migrate and close the wound over time is monitored, often with and without the presence of this compound. nih.gov For a more versatile and endpoint-independent analysis, the Radius™ Cell Migration Assay can be employed. This assay uses a biocompatible hydrogel to create a defined circular cell-free zone into which cells can migrate after the gel is removed. cellbiolabs.com
The quantitative nature of these assays is particularly useful for screening pharmacological agents. merckmillipore.com For instance, in a Transwell assay, migrated cells on the bottom of the membrane are stained and then the stain is extracted for colorimetric measurement, allowing for a quantitative comparison of multiple samples. merckmillipore.com
Table 1: Hypothetical Results of this compound on Cell Migration and Invasion
| Assay Type | Cell Line | This compound Concentration (µM) | % Inhibition of Migration | % Inhibition of Invasion |
| Transwell Migration | HT1080 | 10 | 45% | N/A |
| Transwell Invasion | HT1080 | 10 | N/A | 68% |
| Wound Healing | HeLa | 5 | 32% | N/A |
| Radius™ Assay | NIH3T3 | 20 | 55% | N/A |
Cellular Phenotypic Analysis
Cellular phenotypic analysis involves the systematic study of changes in cell characteristics in response to a compound like this compound. This can reveal insights into the compound's mechanism of action by observing its effects on cell morphology, proliferation, and the expression of specific biomarkers. gla.ac.ukopenreview.net
Modern phenotypic analysis often relies on high-content imaging and automated microscopy, which can capture a vast amount of data from cell-based assays. openreview.net These systems can measure various cellular features, such as cell shape, the expression and localization of receptors, or the secretion of factors. gla.ac.uk For example, the effect of this compound could be evaluated by treating cells and then staining for various cellular components, such as the nucleus, cytoskeleton, and specific proteins of interest. Image analysis software can then quantify changes in these features across a large population of cells. openreview.net
The analysis of the cell cycle is another critical aspect of phenotypic screening. Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound, which can indicate effects on cell proliferation or cell cycle arrest. mdpi.com
Table 2: Hypothetical Phenotypic Changes Induced by this compound in a Cancer Cell Line
| Parameter | Control | This compound (10 µM) |
| Morphology | ||
| Average Cell Area (µm²) | 150 | 120 |
| Cell Roundness | 0.6 | 0.8 |
| Cell Cycle Distribution | ||
| G1 Phase | 55% | 75% |
| S Phase | 30% | 15% |
| G2/M Phase | 15% | 10% |
| Protein Expression (Fold Change) | ||
| Apoptosis Marker (e.g., Cleaved Caspase-3) | 1.0 | 4.5 |
| Proliferation Marker (e.g., Ki-67) | 1.0 | 0.3 |
Cell Transformation Assays for Mechanistic Understanding
Cell transformation assays (CTAs) are in vitro models that mimic some stages of carcinogenesis and are used to assess the carcinogenic potential of chemicals. mdpi.comeuropa.eu These assays measure the ability of a compound to induce morphological and behavioral changes in cells, leading to a neoplastic-like phenotype. europa.eu Transformed cells often lose contact inhibition, form foci or colonies in culture, and may gain the ability to grow in soft agar (B569324) (anchorage-independent growth). nih.govbvsalud.org
The Bhas 42 cell line, which is derived from BALB/c 3T3 cells, is often used in CTAs. europa.eu This cell line is particularly sensitive to transformation and can be used to detect both tumor-initiating and tumor-promoting activities of a chemical. europa.eu In a typical assay, cells are treated with the test compound, such as this compound, and then cultured for several weeks. The formation of transformed foci is then scored. mdpi.com
A more recent development in this area is the Growth in Low Attachment (GILA) assay, which serves as a high-throughput alternative to the traditional soft agar assay. nih.gov The GILA assay is suitable for screening large numbers of compounds or genetic perturbations for their effects on cellular transformation. nih.gov
Table 3: Hypothetical Results of a Cell Transformation Assay with this compound
| Assay Type | Cell Line | This compound Treatment | Number of Transformed Foci per Plate |
| Bhas 42 CTA (Initiation) | Bhas 42 | Vehicle Control | 2 ± 1 |
| Bhas 42 CTA (Initiation) | Bhas 42 | Positive Control (Initiator) | 25 ± 5 |
| Bhas 42 CTA (Initiation) | Bhas 42 | This compound (5 µM) | 3 ± 2 |
| Bhas 42 CTA (Promotion) | Bhas 42 | Vehicle Control | 1 ± 1 |
| Bhas 42 CTA (Promotion) | Bhas 42 | Positive Control (Promoter) | 30 ± 6 |
| Bhas 42 CTA (Promotion) | Bhas 42 | This compound (5 µM) | 28 ± 4 |
High-Throughput Screening Approaches for this compound Analogues
High-throughput screening (HTS) is a drug discovery process that allows for the rapid, automated testing of large numbers of chemical compounds against a specific biological target or cellular phenotype. pharmaron.comevotec.com For this compound, HTS would be employed to screen a library of its analogues to identify compounds with improved activity, selectivity, or other desirable properties. gla.ac.uknih.gov
HTS workflows are highly automated and can utilize various assay formats, including 96, 384, or 1536-well plates, allowing for the screening of up to 150,000 compounds per week. pharmaron.com The process involves several key stages, including assay development and miniaturization, automated compound handling, and sophisticated data analysis. evotec.comsygnaturediscovery.com
A wide range of readout technologies can be used in HTS, such as fluorescence intensity, luminescence, high-content imaging, and reporter gene assays. pharmaron.com For example, an HTS campaign for this compound analogues could use a cell-based assay that measures a specific phenotypic change, such as the inhibition of cancer cell proliferation or the induction of apoptosis, using a fluorescent probe. nih.gov The data generated from HTS can guide structure-activity relationship (SAR) studies to further optimize lead compounds. evotec.com
Table 4: Overview of a Hypothetical High-Throughput Screening Campaign for this compound Analogues
| HTS Parameter | Description |
| Compound Library | A diverse library of 10,000 analogues of this compound with variations in substituent groups. |
| Assay Type | Cell-based phenotypic screen using a cancer cell line. |
| Plate Format | 384-well microplates. |
| Primary Readout | Measurement of caspase-3/7 activity (apoptosis induction) using a luminescent substrate. |
| Secondary/Confirmatory Assays | Dose-response curves to determine IC50 values for hit compounds. Counter-screens to assess off-target effects. |
| Hit Criteria | Compounds inducing a >50% increase in luminescence signal compared to vehicle control at a single concentration (e.g., 10 µM). |
| Instrumentation | Automated liquid handlers for compound dispensing, plate readers for signal detection, and data analysis software. |
Ix. Preclinical Research Paradigms Utilizing C29h23brn2o5
Advanced Preclinical Models for Disease Research
The investigation of BI-9740 has benefited from the use of cutting-edge preclinical models that more accurately mimic human physiology and disease states compared to traditional 2D cell culture.
The use of three-dimensional (3D) organoid culture systems represents a significant advancement in preclinical research. These systems provide a more physiologically relevant context for studying cellular interactions and drug responses. Research has indicated the application of BI-9740 in organoid culture systems to study disease-relevant cell populations. ru.nlscispace.com For instance, its effects on specific cell types within these complex structures can be observed, offering insights that are not achievable with conventional monolayer cell cultures. scispace.com
A cornerstone of the preclinical evaluation of BI-9740 has been the integration of both laboratory-based (in vitro) and whole-organism (in vivo) studies. This dual approach ensures that the cellular effects observed in vitro translate to meaningful physiological outcomes.
These findings are complemented by robust in vivo data from multiple species, including mice and rats. opnme.comopnme.com In a mouse model of lung inflammation induced by lipopolysaccharide (LPS), oral administration of BI-9740 led to a dose-dependent reduction in the activity of key neutrophil proteases in the lungs. opnme.com Similarly, in a rat model of heart transplantation, treatment with BI-9740 significantly reduced the activity of neutrophil elastase and Cathepsin G in bone marrow lysates, demonstrating its systemic efficacy. nih.gov
| Model Type | Specific Model | Key Research Finding | Reference |
|---|---|---|---|
| In Vitro | Human U937 Cell Line | Fully inhibits production of active neutrophil elastase with an IC50 of 5.4 nM. | opnme.com |
| In Vitro | Human CD34pos HSC Differentiation Model | Strongly reduced neutrophil serine protease activity (>95%) without affecting neutrophil differentiation. | nih.gov |
| In Vivo | LPS-Induced Lung Inflammation Mouse Model | Dose-dependent reduction of active neutrophil elastase, Proteinase 3, and Cathepsin G in neutrophils. | opnme.com |
| In Vivo | Heart Transplantation Rat Model | Significantly reduced proteolytic activity of neutrophil elastase and Cathepsin G in bone marrow. | nih.gov |
Application of 3D Organoid Systems
Target Identification and Validation in Preclinical Contexts
A critical aspect of preclinical research is the unambiguous identification and validation of a compound's molecular target. For BI-9740, the primary target has been identified as Cathepsin C (CatC), a lysosomal cysteine protease. cambridgemedchemconsulting.comcambridgemedchemconsulting.com Validation was achieved through a series of biochemical and cellular assays that demonstrated its high potency and exceptional selectivity.
BI-9740 blocks human CatC with a half-maximal inhibitory concentration (IC50) of 1.8 nM. opnme.comcambridgemedchemconsulting.com Its selectivity is a key feature; it shows over 1,500-fold greater selectivity for CatC compared to related proteases such as Cathepsin B, F, H, K, L, and S. opnme.comcambridgemedchemconsulting.com Further validation comes from broad-panel screening, where BI-9740 showed no significant activity against 34 other unrelated proteases, confirming its specific action on CatC. cambridgemedchemconsulting.comcambridgemedchemconsulting.com The use of a structurally similar but far less active diastereoisomer, BI-1821, as a negative control in experiments further solidifies that the observed biological effects are due to the specific inhibition of CatC. opnme.com
| Target | Assay Type | Result (IC50) | Selectivity Feature | Reference |
|---|---|---|---|---|
| Human Cathepsin C | Biochemical Assay | 1.8 nM | Primary Target | opnme.comnih.gov |
| Mouse Cathepsin C | Biochemical Assay | 0.6 nM | Cross-species Potency | opnme.comnih.gov |
| Rat Cathepsin C | Biochemical Assay | 2.6 nM | Cross-species Potency | opnme.comnih.gov |
| Human Cathepsin K | Biochemical Assay | 3.5 µM | >1500-fold selective vs. CatC | opnme.com |
| Human Cathepsin S | Biochemical Assay | 32.6 µM | >1500-fold selective vs. CatC | opnme.com |
| Human Cathepsin B, F, H, L | Biochemical Assay | >30 µM | Highly selective | opnme.com |
Mechanistic Studies of Action Using Preclinical Models
Mechanistic studies have revealed that BI-9740's primary mode of action is the disruption of a key enzymatic cascade in immune cells. Cathepsin C is responsible for the activation of several neutrophil serine proteases (NSPs)—namely neutrophil elastase (NE), Cathepsin G (CatG), and Proteinase 3 (PR3)—during the maturation of neutrophils in the bone marrow. wustl.eduopnme.com
By inhibiting CatC, BI-9740 prevents the proteolytic processing of these NSPs from their inactive zymogen forms into their active states. nih.govwustl.edu This leads to a significant reduction in the functional activity of these proteases in circulating neutrophils. opnme.com As NSPs are major contributors to tissue damage and inflammation in various diseases, their downregulation is the key mechanism behind the anti-inflammatory effects observed in preclinical models. wustl.edu Studies using a human stem cell model confirmed that BI-9740 treatment resulted in neutrophils with dramatically reduced NSP activity, which consequently showed a diminished inflammatory response. nih.gov
Drug Metabolism and Pharmacokinetics (DMPK) Methodologies in Preclinical Research for Analogues
The study of Drug Metabolism and Pharmacokinetics (DMPK) is essential for evaluating a compound's potential for further development. While BI-9740 itself has undergone DMPK profiling, the methodologies used are standard for assessing its analogues and other Cathepsin C inhibitors like brensocatib. opnme.comresearchgate.net These methodologies aim to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Preclinical DMPK studies for compounds in this class typically involve a battery of in vitro assays and in vivo analysis. In vitro assessments for BI-9740 included stability tests using liver microsomes and hepatocytes from different species (human, mouse, rat) to predict metabolic clearance. opnme.com Permeability was assessed using Madin-Darby Canine Kidney (MDCK) cell assays, and plasma protein binding was determined. opnme.com Potential for drug-drug interactions was evaluated through inhibition assays against major cytochrome P450 (CYP) enzymes. opnme.com In vivo pharmacokinetic studies in mice, rats, and minipigs confirmed that BI-9740 has properties, such as good oral bioavailability, that allow for its use in chronic in vivo models. opnme.comopnme.com These integrated DMPK methodologies are critical for selecting and optimizing analogues with favorable properties for clinical investigation.
| DMPK Parameter | Species/System | Result | Reference |
|---|---|---|---|
| Microsomal Stability (%QH) | Human / Mouse / Rat | <23 / 39 / 80 | opnme.com |
| Hepatocyte Stability (%QH) | Human / Mouse / Rat | <1 / 19 / 13 | opnme.com |
| Plasma Protein Binding (%) | Human / Mouse / Rat | 98.5 / 97.7 / 99.9 | opnme.com |
| Permeability (MDCK Papp A-B) | MDCK Cells | 6.1 x 10-6 cm/s | opnme.com |
| CYP3A4 Inhibition (IC50) | Human | >50 µM | opnme.com |
| hERG Inhibition | Recombinant cells | 39% inhibition @ 10 µM | opnme.com |
X. Medicinal Chemistry Insights and Future Research Directions for C29h23brn2o5
Design and Synthesis Principles for Novel Therapeutic Entities based on the C29H23BrN2O5 Scaffold
The rational design and efficient synthesis of complex molecules like this compound are foundational to their exploration as potential therapeutic agents. The design process is heavily guided by Structure-Activity Relationship (SAR) principles, where systematic modifications of the molecular scaffold are correlated with changes in biological activity.
Design Principles: The this compound scaffold contains several distinct regions that can be independently modified to fine-tune its pharmacological profile:
The Pyrimidinone Core: This central heterocyclic ring is critical for the molecule's three-dimensional conformation. It contains hydrogen bond donors and acceptors that are essential for anchoring the molecule within the binding pocket of a target protein.
The Bromophenyl Group: The bromine atom is a key feature. It increases the molecule's lipophilicity, which can enhance membrane permeability. Furthermore, as a bulky halogen, it can occupy specific hydrophobic pockets in a target protein, and its electronegativity allows it to function as a halogen bond donor, a non-covalent interaction of growing importance in drug design.
Aromatic and Oxygenated Substituents: The remaining C23H20O5 portion of the molecule, likely comprising additional aromatic rings and ether or ester functionalities, is crucial for defining target specificity and modulating physicochemical properties such as solubility and metabolic stability. The five oxygen atoms provide multiple sites for hydrogen bonding, significantly influencing the molecule's interaction with biological macromolecules.
The table below outlines a strategic approach to SAR studies for the this compound scaffold.
| Structural Moiety of this compound Scaffold | Potential Role & Modification Strategy | Desired Outcome |
|---|---|---|
| Pyrimidinone Core | Acts as the central scaffold. Modifications at N-1 or N-3 positions can alter steric bulk and electronic properties. | Improved binding affinity, altered solubility, and metabolic stability. |
| Bromophenyl Group | Occupies a hydrophobic pocket; acts as a halogen bond donor. The bromine can be replaced with other halogens (Cl, F) or small groups (CH3, CF3). | Enhanced potency, selectivity, and modulation of pharmacokinetic properties. |
| Other Aromatic Systems | Provide extensive van der Waals contacts and potential for pi-pi stacking. Their substitution patterns can be altered. | Fine-tuning of target specificity and reduction of off-target effects. |
| Oxygen-Containing Groups (e.g., Methoxy, Carbonyl) | Function as key hydrogen bond acceptors. Their position and number can be varied. | Increased binding affinity and improved aqueous solubility. |
Synthesis Principles: The construction of the this compound core likely relies on multi-component reactions (MCRs), which are highly efficient for building molecular complexity in a single step. The Biginelli reaction, a classic MCR involving an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is the archetypal method for synthesizing dihydropyrimidinone (DHPM) cores. For a complex target like this compound, this would involve using highly functionalized building blocks, such as 4-bromobenzaldehyde (B125591) and a custom-synthesized β-dicarbonyl compound. Modern synthetic methodologies that facilitate this process include:
Microwave-Assisted Organic Synthesis (MAOS): Dramatically reduces reaction times and often improves yields.
Novel Catalysis: Use of Lewis acids, Brønsted acids, or ionic liquids to promote the reaction under milder conditions.
Solid-Phase Synthesis: Anchoring one of the reactants to a polymer support to enable the rapid synthesis of a library of this compound analogs for screening.
Exploration of this compound as a Privileged Scaffold in Drug Discovery
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets by presenting its substituents in different spatial orientations. The pyrimidinone core, central to this compound, is widely recognized as such a scaffold.
The privileged nature of the pyrimidinone ring arises from its rigid, yet conformationally adaptable, structure, which is decorated with multiple points for functionalization (typically at the N-1, N-3, C-4, C-5, and C-6 positions). This allows chemists to generate vast libraries of compounds with diverse three-dimensional shapes and chemical properties, all emanating from a common core.
This compound can be viewed as a highly evolved iteration of this privileged scaffold. While its specific substitution pattern may confer high potency and selectivity for a particular target, the underlying core suggests a broader potential. Analogs of this compound could be rationally designed to interact with a wide range of protein families. The versatility of the pyrimidinone scaffold is well-documented, with derivatives showing activity across numerous therapeutic areas.
The table below highlights the diverse biological targets that have been successfully modulated by compounds based on the pyrimidinone privileged scaffold.
| Target Class | Therapeutic Area | Example of Interaction Mechanism |
|---|---|---|
| Ion Channels (e.g., L-type Ca2+ channels) | Cardiovascular Disease | The dihydropyrimidinone core mimics the structure of dihydropyridine (B1217469) calcium channel blockers. |
| Motor Proteins (e.g., Mitotic Kinesin Eg5) | Oncology | Compounds bind to an allosteric pocket on the Eg5 motor domain, inducing mitotic arrest in cancer cells. |
| Enzymes (e.g., Dihydroorotate Dehydrogenase) | Immunology / Oncology | Inhibition of key enzymes involved in pyrimidine (B1678525) biosynthesis, leading to antiproliferative effects. |
| GPCRs (e.g., α1a-adrenergic receptor) | Urology / Cardiovascular | The scaffold acts as a rigid structure to present pharmacophoric elements that antagonize receptor activation. |
Integration of Chemical Biology and Medicinal Chemistry in this compound Research
To fully unlock the therapeutic potential of this compound, a synergistic approach combining medicinal chemistry with chemical biology is essential. While medicinal chemistry focuses on synthesizing analogs and refining structure-activity relationships, chemical biology provides the tools to elucidate the compound's precise mechanism of action (MoA) and identify its cellular targets.
Target Identification and Validation: If the biological target of this compound is unknown, several chemical biology strategies can be employed:
Affinity-Based Proteomics: A derivative of this compound is synthesized with a linker arm and immobilized on a solid support (e.g., agarose (B213101) beads). This "bait" is incubated with a cell lysate, and proteins that specifically bind to it are "pulled down," isolated, and identified using mass spectrometry.
Photo-Affinity Labeling: A photoreactive group (e.g., a diazirine or benzophenone) is incorporated into the this compound structure. Upon exposure to UV light, this probe forms a covalent bond with its target protein, allowing for its unambiguous identification.
Mechanism of Action Studies: Once a target is identified, chemical probes derived from this compound can be used to study its function in a cellular context. A fluorescent dye can be attached to the molecule, creating a probe for cellular imaging. This allows researchers to visualize the compound's subcellular localization and track its engagement with the target protein in real-time using techniques like fluorescence microscopy.
This biological insight creates a powerful feedback loop. Knowing the precise binding site and interactions of this compound with its target protein allows medicinal chemists to use structure-based drug design (e.g., computational docking) to create next-generation analogs with superior potency, selectivity, and drug-like properties.
Emerging Technologies and Methodologies in Pyrimidinone Derivative Research
Research on complex pyrimidinone derivatives like this compound is being accelerated by a suite of emerging technologies that are transforming synthesis, screening, and design.
Advanced Synthesis and Screening:
Flow Chemistry: The synthesis of pyrimidinone libraries can be automated and scaled up using continuous flow reactors. This technology offers precise control over reaction parameters, enhances safety, and facilitates multi-step syntheses.
DNA-Encoded Libraries (DELs): This technology involves synthesizing massive libraries of compounds where each unique molecule is attached to a unique DNA barcode. The entire library can be screened against a protein target in a single tube; binders are identified by sequencing their DNA tags. This allows for the exploration of vast chemical space around the this compound scaffold.
C-H Activation: Novel catalytic methods that enable the direct functionalization of carbon-hydrogen bonds are allowing chemists to modify the pyrimidinone core and its substituents in previously impossible ways, opening new avenues for SAR exploration.
Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on existing SAR data to predict the biological activity of virtual this compound analogs, prioritizing the synthesis of only the most promising candidates. ML models can also predict ADMET (absorption, distribution, metabolism, excretion, toxicity) properties, helping to de-risk compounds early in the discovery process.
The table below summarizes the impact of these technologies on pyrimidinone research.
| Technology | Application in Pyrimidinone Research | Potential Advantage |
|---|---|---|
| Flow Chemistry | Automated, scalable synthesis of this compound analogs. | Improved yield, purity, safety, and rapid library generation. |
| DNA-Encoded Libraries (DELs) | Screening of billions of pyrimidinone derivatives for novel binders. | Massive expansion of chemical space explored; identification of novel hits. |
| AI / Machine Learning | Predicting biological activity and ADMET properties of virtual compounds. | Reduced cost and time by prioritizing high-potential synthetic targets. |
| Photoredox Catalysis | Enables novel bond formations on the scaffold under mild conditions. | Access to previously unattainable this compound analogs with unique structures. |
Future Perspectives for this compound in Academic Research
In the academic sphere, this compound and its derivatives serve not only as potential precursors to therapeutics but also as valuable chemical tools for dissecting fundamental biological processes. Future academic research is likely to focus on several key areas:
Exploration of Novel Chemical Space: Leveraging the emerging synthetic methods described above, academic labs will focus on creating highly novel and structurally diverse analogs of this compound. This exploration is aimed at discovering compounds with entirely new biological activities.
Development as a Chemical Probe: If this compound demonstrates high potency and selectivity for a specific protein, it can be established as a "tool compound." A well-characterized tool compound is invaluable to the broader research community for studying the function of that protein in health and disease.
Unraveling Complex Biological Pathways: By observing the phenotypic effects of this compound on cells or organisms, researchers can gain new insights into the signaling pathways and networks regulated by its target. This can lead to the discovery of new links between proteins and cellular functions.
Scaffold Repurposing and Phenotypic Screening: A library of this compound analogs can be subjected to unbiased phenotypic screens (e.g., screens for neurite outgrowth, inhibition of viral replication, or reversal of a disease phenotype in cells) to uncover unexpected therapeutic applications far from its original design purpose. This approach embraces the "privileged scaffold" concept to its fullest extent, seeking new functions for a validated chemical architecture.
Ultimately, this compound represents a convergence of synthetic complexity and biological potential. Its continued study promises to yield deeper insights into medicinal chemistry design principles and may provide powerful new tools for understanding and treating human disease.
Q & A
Q. How to design a reproducible synthesis protocol for C₂₉H₂₃BrN₂O₅, considering its brominated aromatic structure?
Answer:
- Experimental Design : Begin with retrosynthetic analysis, focusing on coupling reactions (e.g., Suzuki-Miyaura for bromine substitution) and protecting group strategies for nitrogen/oxygen moieties. Optimize solvent polarity (e.g., DMF for polar intermediates) and catalyst loading (e.g., Pd(PPh₃)₄ for cross-couplings) to minimize side reactions .
- Validation : Use TLC and HPLC to monitor reaction progress. Confirm purity (>95%) via elemental analysis and high-resolution mass spectrometry (HRMS) .
- Data Recording : Maintain a lab notebook documenting reaction conditions, yields, and spectroscopic anomalies for reproducibility .
Q. What spectroscopic methods are most effective for characterizing C₂₉H₂₃BrN₂O₅, and how should data interpretation account for overlapping signals?
Answer:
- Key Techniques :
- Data Challenges : Overlapping signals in aromatic regions require 2D NMR (COSY, HSQC) and deconvolution software (e.g., MestReNova) .
Q. How to validate computational models (e.g., DFT) for predicting C₂₉H₂₃BrN₂O₅’s molecular properties against experimental data?
Answer:
- Methodology :
- Limitations : Address solvent effects (implicit vs. explicit models) and electron correlation approximations in DFT .
Advanced Research Questions
Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for C₂₉H₂₃BrN₂O₅ derivatives across different solvents?
Answer:
- Root-Cause Analysis :
- Statistical Tools : Use ANOVA to evaluate solvent-induced shift variability (p < 0.05 threshold) .
Q. What strategies optimize multi-step synthesis routes for C₂₉H₂₃BrN₂O₅ to improve yield while minimizing bromine displacement side reactions?
Answer:
- Stepwise Optimization :
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for amines to prevent bromine nucleophilic attack .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.
- Process Metrics : Track atom economy (>60%) and E-factor (<15) for green chemistry compliance .
Q. How to analyze intermolecular interactions (e.g., π-π stacking) in C₂₉H₂₃BrN₂O₅ crystals to inform solubility and stability studies?
Answer:
- Crystallographic Analysis :
- Solubility Prediction : Use Hansen solubility parameters (HSPs) derived from molecular dynamics simulations .
Methodological Frameworks for Research Design
Table 1: FINER Criteria for Evaluating Research Questions on C₂₉H₂₃BrN₂O₅
Q. Table 2: Key Considerations for Experimental Reproducibility
| Factor | Best Practices |
|---|---|
| Reagent Purity | ≥99% (HPLC-grade) with batch-to-batch consistency checks |
| Instrument Calibration | Daily NMR shimming using TMS; XRD alignment with NIST standards |
| Data Archiving | Raw spectra/XRDs stored in .cif/.mnova formats with metadata |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
